molecular formula C17H19N3O B2365631 N-(2,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415525-18-5

N-(2,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2365631
CAS No.: 2415525-18-5
M. Wt: 281.359
InChI Key: VCHGHTSUXRNJEF-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The 2,5-dimethylphenyl group is attached to the nitrogen atom at position 1 of the quinazoline ring, and a carboxamide group is attached at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazoline ring.

    Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dimethylphenylamine with the quinazoline intermediate in the presence of a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinazoline intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced at the carboxamide group to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the quinazoline ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones at the methyl groups.

    Reduction: Formation of primary amines from the carboxamide group.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the quinazoline ring.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its potential use in the treatment of cancer, inflammation, and infectious diseases.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties. It has been explored for use in organic semiconductors and light-emitting diodes.

    Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of various enzymes and receptors. It has been employed in assays to investigate enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can be compared with other quinazoline derivatives to highlight its unique features:

    N-(2,5-Dimethylphenyl)-4-quinazolinone: This compound lacks the tetrahydro structure and carboxamide group, which may result in different biological activity and chemical reactivity.

    N-(2,5-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its solubility and interaction with biological targets.

    N-(2,5-Dimethylphenyl)-quinazoline-4-carboxamide: This compound lacks the tetrahydro structure, which may influence its stability and reactivity.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-7-8-12(2)15(9-11)20-17(21)16-13-5-3-4-6-14(13)18-10-19-16/h7-10H,3-6H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHGHTSUXRNJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NC=NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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